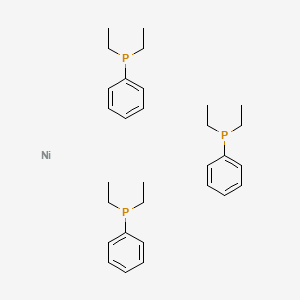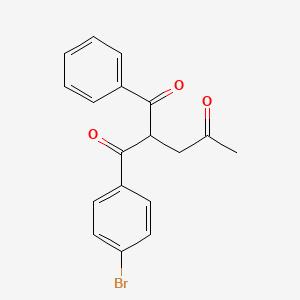
2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione is an organic compound that features a benzoyl group, a bromophenyl group, and a pentane-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione typically involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.
Scientific Research Applications
2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-1-phenylpentane-1,4-dione: Similar structure but lacks the bromine atom.
1-(4-Bromophenyl)-2-phenylethanone: Contains a bromophenyl group and a phenyl group but differs in the carbonyl placement.
Uniqueness
2-Benzoyl-1-(4-bromophenyl)pentane-1,4-dione is unique due to the presence of both a benzoyl group and a bromophenyl group, which confer distinct chemical reactivity and potential applications. The bromine atom in the bromophenyl group can participate in various substitution reactions, making this compound versatile for synthetic modifications.
Properties
CAS No. |
61668-32-4 |
|---|---|
Molecular Formula |
C18H15BrO3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-benzoyl-1-(4-bromophenyl)pentane-1,4-dione |
InChI |
InChI=1S/C18H15BrO3/c1-12(20)11-16(17(21)13-5-3-2-4-6-13)18(22)14-7-9-15(19)10-8-14/h2-10,16H,11H2,1H3 |
InChI Key |
NTZYFPSCOZBKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


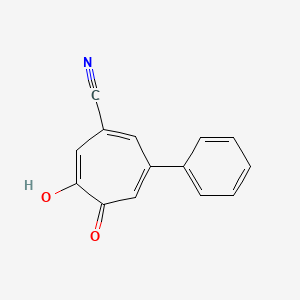
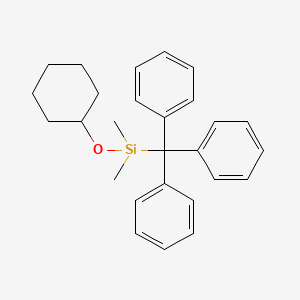
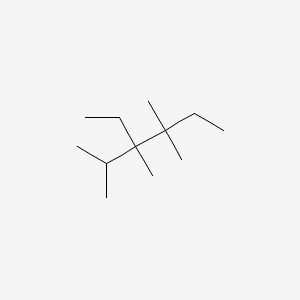
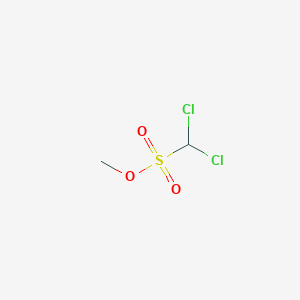
![Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14550959.png)
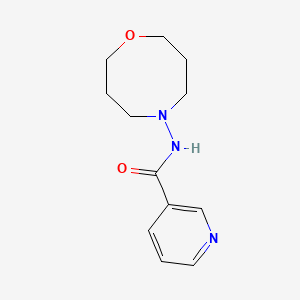
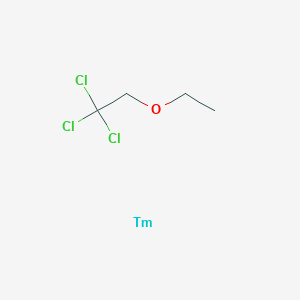
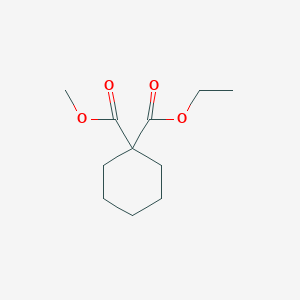
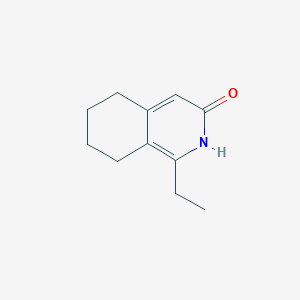
![7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione](/img/structure/B14550982.png)
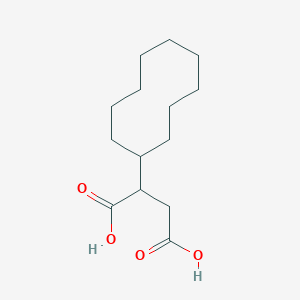
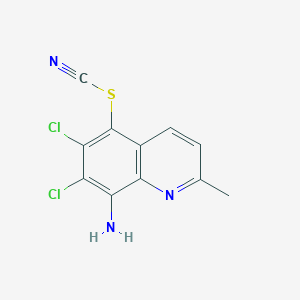
![N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide](/img/structure/B14550996.png)
